3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16359769
InChI: InChI=1S/C21H17N3O3S/c1-27-19-7-3-2-6-18(19)24-13-23-17-11-14(8-9-16(17)21(24)26)20(25)22-12-15-5-4-10-28-15/h2-11,13H,12H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16359769

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C21H17N3O3S
Molecular Weight 391.4 g/mol
IUPAC Name 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide
Standard InChI InChI=1S/C21H17N3O3S/c1-27-19-7-3-2-6-18(19)24-13-23-17-11-14(8-9-16(17)21(24)26)20(25)22-12-15-5-4-10-28-15/h2-11,13H,12H2,1H3,(H,22,25)
Standard InChI Key CCWMHPZVPAXGBW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4

Introduction

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. It features a unique structure that combines a quinazoline core with a methoxyphenyl group and a thiophenylmethyl substituent, which may impart interesting biological properties. The quinazoline ring system is a bicyclic aromatic compound containing a fused benzene and pyrimidine ring, known for its diverse pharmacological activities.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step synthetic pathways. One efficient approach includes using microwave-assisted synthesis, which has been noted to enhance reaction rates and yields significantly compared to traditional heating methods. The choice of solvents, catalysts, and reaction conditions is critical for optimizing yields and purity of the final product.

Biological Activities and Potential Applications

Quinazoline derivatives, including 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide, are being investigated for their potential biological activities. Compounds with similar structures have been studied for their antimicrobial, anticancer, and antitumor properties. The presence of a thiophenylmethyl group and a methoxyphenyl substituent may contribute to its reactivity and biological activity.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activity
3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamideQuinazoline core, methoxyphenyl, thiophenylmethylPotential biological activities
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamideChloro and methoxy substituents on phenyl ringPreliminary biological activities noted
2-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-6-methoxyquinazolin-4(3H)-oneDifferent heterocyclic substituentsAntimicrobial properties

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